N-(3-aminopropyl)acetamide

Description

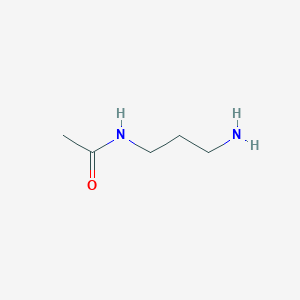

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminopropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZBPSXRYCOKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549626 | |

| Record name | N-(3-Aminopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4078-13-1 | |

| Record name | N-(3-Aminopropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-aminopropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(3-aminopropyl)acetamide, a versatile primary amine with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] This document details a reliable synthetic protocol, purification methods, and in-depth characterization data to ensure the identity and purity of the final compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the selective mono-acetylation of 1,3-diaminopropane (B46017). This method offers a direct and efficient route to the desired product. The reaction involves the treatment of 1,3-diaminopropane with an acetylating agent, such as ethyl acetate (B1210297), under controlled conditions to favor the formation of the mono-acetylated product over the di-acetylated byproduct.

A plausible synthetic pathway involves the reaction of 1,3-diaminopropane with ethyl acetate, where ethyl acetate serves as both the solvent and the acetylating agent. The presence of a small amount of water can enhance the selectivity of the mono-acylation.[2]

Experimental Protocol: Selective Mono-acetylation of 1,3-Diaminopropane

Materials:

-

1,3-Diaminopropane

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,3-diaminopropane and ethyl acetate. A slight excess of the diamine may be used to favor mono-acetylation.

-

Addition of Water: Add a catalytic amount of deionized water to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the optimal reaction time.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethyl acetate and any volatile byproducts under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to isolate this compound as a colorless liquid.[2] The purity of the collected fractions should be assessed by NMR spectroscopy.

| Parameter | Value |

| Starting Material | 1,3-Diaminopropane |

| Acetylation Agent | Ethyl Acetate |

| Catalyst | Water |

| Reaction Temperature | Reflux |

| Purification Method | Vacuum Distillation |

| Typical Purity | ≥95-97% (by NMR)[2][3] |

| Physical Appearance | Colorless Liquid[2] |

Table 1: Summary of Synthesis Parameters for this compound

Caption: Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the propyl chain, the amine group, the amide group, and the acetyl methyl group. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the propyl chain, and the methyl carbon of the acetyl group.

| ¹H NMR | ¹³C NMR |

| Assignment | Chemical Shift (ppm) |

| -CH₃ (acetyl) | ~1.9 |

| -CH₂- (middle of propyl) | ~1.6 |

| -CH₂-NH₂ | ~2.7 |

| -CH₂-NH(CO) | ~3.2 |

| -NH₂ | Variable |

| -NH(CO) | Variable |

Table 2: Predicted NMR Spectral Data for this compound (Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine and the secondary amide, the C=O bond of the amide, and C-H bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (primary amine) | 3400-3250 (two bands) |

| N-H Stretch (secondary amide) | ~3300 |

| C-H Stretch (aliphatic) | 3000-2850 |

| C=O Stretch (amide I) | ~1640 |

| N-H Bend (amide II) | ~1550 |

Table 3: Expected FTIR Absorption Bands for this compound

Caption: Workflow for the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, which can further confirm its structure. For this compound (C₅H₁₂N₂O), the expected monoisotopic mass is approximately 116.0950 g/mol .[1]

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 117.1022.[1] Other adducts, such as [M+Na]⁺ at m/z 139.0842, may also be observed.[1]

| Adduct | Calculated m/z |

| [M+H]⁺ | 117.1022 |

| [M+Na]⁺ | 139.0842 |

| [M-H]⁻ | 115.0877 |

Table 4: Predicted m/z Values for this compound Adducts [1]

Conclusion

This technical guide outlines a straightforward and efficient method for the synthesis of this compound via selective mono-acetylation of 1,3-diaminopropane. The detailed characterization protocols using NMR, FTIR, and mass spectrometry provide a robust framework for confirming the identity and ensuring the high purity of the final product, which is crucial for its application in research and development, particularly in the pharmaceutical industry.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(3-aminopropyl)acetamide

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(3-aminopropyl)acetamide. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental methodologies.

Core Physicochemical Properties

This compound is a monoacetylated polyamine that serves as a versatile building block in the synthesis of various compounds, including heterocyclic structures and pharmaceuticals.[1][2] Its utility in research and development is underscored by its chemical properties, which influence its reactivity, solubility, and biological interactions.

Data Presentation: Summary of Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂O | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | [1] |

| Predicted logP (XlogP) | -1.0 | [4] |

| pKa | Not experimentally determined in cited literature. The pKa of the primary amine is expected to be around 10-11, and the amide is very weakly acidic (pKa ~17 for acetamide (B32628) itself).[5] | N/A |

| Melting Point | Not available in cited literature. | N/A |

| Boiling Point | Not available in cited literature. | N/A |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols for pKa and logP determination.

2.1 Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. Potentiometric titration is a widely used and reliable method for its determination.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte, this compound, at a concentration of approximately 1 mM.[6]

-

Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).[6]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[6]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[6]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel equipped with a magnetic stirrer.[6]

-

Immerse the calibrated pH electrode into the solution.

-

To determine the pKa of the aminopropyl group (a base), titrate the solution with the standardized 0.1 M HCl solution.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize (signal drift less than 0.01 pH units per minute).[6]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the sigmoid-shaped curve. This can be more accurately found by plotting the first or second derivative of the titration curve. At the half-equivalence point, the pH is equal to the pKa.

-

2.2 Determination of logP by the Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a key predictor of its pharmacokinetic properties. The shake-flask method is a traditional and accurate way to measure logP.[7][8]

Methodology:

-

Preparation of Phases:

-

Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (typically n-octanol).

-

Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate for 24 hours. This minimizes volume changes during the experiment.[9]

-

-

Partitioning of the Analyte:

-

Dissolve a precisely weighed amount of this compound in a known volume of the pre-saturated aqueous phase or a 50/50 mixture of both phases.[9]

-

Add a known volume of the other pre-saturated phase to a separation funnel.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.

-

Allow the phases to separate completely. This can be aided by centrifugation.

-

-

Quantification:

-

Carefully separate the aqueous and organic layers.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀ ([analyte]ₙ₋ₒ꜀ₜₐₙₒₗ / [analyte]ₐᵩᵤₑₒᵤₛ)[8]

-

Applications and Logical Relationships

This compound is primarily utilized as a chemical intermediate and building block in synthetic chemistry.[1] Its bifunctional nature, containing both a primary amine and an acetamide group, allows for diverse chemical modifications.

This compound is noted for its role in:

-

Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[2]

-

Biochemical Research: It can be used as a reagent in biochemical assays to study protein interactions and enzyme activities.[2]

-

Polymer Chemistry: It is incorporated into polymer formulations to enhance adhesion properties.[2]

-

Cosmetic Formulations: It is utilized for its moisturizing properties.[2]

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1stsci.com [1stsci.com]

- 4. PubChemLite - this compound (C5H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. agilent.com [agilent.com]

Spectroscopic Profile of N-(3-aminopropyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminopropyl)acetamide, also known as N-acetyl-1,3-propanediamine, is a chemical compound of interest in various research and development sectors. Its structure, featuring both a primary amine and an amide functional group, makes it a versatile building block in organic synthesis and a subject of study in biological systems. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also presented to aid in the characterization of this and structurally related molecules.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonym: N-Acetyl-1,3-propanediamine[1]

-

CAS Number: 4078-13-1[1]

-

Molecular Formula: C₅H₁₂N₂O[1]

-

Molecular Weight: 116.16 g/mol [1]

-

Structure:

Spectroscopic Data

A thorough search of scientific literature and chemical databases indicates that while predicted mass spectrometry data is available, detailed experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound are not readily found in publicly accessible, peer-reviewed sources. The following sections provide expected spectral characteristics based on the compound's structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃-C=O | ~1.9 - 2.1 | Singlet | 3H |

| -NH-C=O | ~7.5 - 8.5 | Broad Triplet | 1H |

| -C(=O)NH-CH₂- | ~3.1 - 3.3 | Quartet | 2H |

| -CH₂-CH₂-CH₂- | ~1.6 - 1.8 | Quintet | 2H |

| -CH₂-NH₂ | ~2.7 - 2.9 | Triplet | 2H |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H₃-C=O | ~23 |

| -C(=O)NH-C H₂- | ~37 |

| -CH₂-C H₂-CH₂- | ~30 |

| -C H₂-NH₂ | ~40 |

| -C =O | ~172 |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3400 - 3250 | Medium (two bands for primary amine) |

| N-H (Amide) | Stretch | 3350 - 3180 | Medium |

| C-H (Alkyl) | Stretch | 2950 - 2850 | Medium to Strong |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| N-H (Amine) | Bend | 1650 - 1580 | Medium |

| N-H (Amide II) | Bend | 1570 - 1515 | Medium |

| C-N | Stretch | 1250 - 1020 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. Predicted mass spectrometry data for various adducts of this compound is available.

| Adduct | Predicted m/z |

| [M+H]⁺ | 117.10224 |

| [M+Na]⁺ | 139.08418 |

| [M+K]⁺ | 155.05812 |

| [M-H]⁻ | 115.08768 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adaptable for the characterization of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (B129727) (CD₃OD), or Deuterium (B1214612) Oxide (D₂O)) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum using a standard one-pulse sequence.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16 for a good signal-to-noise ratio.

-

Relaxation delay: 1-5 seconds.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0 to 200 ppm.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

3.1.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the solvent or internal standard signal.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

3.2.2. Data Acquisition

-

Set the spectral range typically from 4000 to 400 cm⁻¹.

-

Select an appropriate number of scans (e.g., 16-32) to obtain a good quality spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (LC-MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound in a suitable solvent compatible with liquid chromatography and mass spectrometry (e.g., methanol, acetonitrile (B52724), or water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization). A typical concentration is in the range of 1-10 µg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

3.3.2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is commonly used for the separation of polar compounds like polyamines.

-

Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

3.3.3. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray ionization (ESI) is well-suited for polar and thermally labile molecules like this compound. Positive ion mode ([M+H]⁺) is typically used for amines.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Scan Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.

-

Data Acquisition: Acquire data in full scan mode to detect all ions within the specified range. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a compound like this compound.

References

An In-depth Technical Guide to N-(3-aminopropyl)acetamide (CAS: 4078-13-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminopropyl)acetamide, with the Chemical Abstracts Service (CAS) number 4078-13-1, is a versatile organic compound featuring both a primary amine and an acetamide (B32628) functional group. This unique structure makes it a valuable building block in various chemical and pharmaceutical applications. It serves as a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. This guide provides a comprehensive overview of its physicochemical properties, safety information, synthetic methodologies, and key applications, with a focus on its relevance to the research and drug development sectors.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or solid, a state dependent on its purity and the ambient temperature.[1] It is soluble in water and a variety of organic solvents, which allows for its use in a wide range of reaction conditions.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 4078-13-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₅H₁₂N₂O | [2][3][5][7] |

| Molecular Weight | 116.16 g/mol | [2][6][7] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Boiling Point | 130 °C at 3 Torr | [8] |

| Density | 0.9879 g/cm³ | [8] |

| pKa (Predicted) | 16.30 ± 0.46 | [8] |

| Solubility | Soluble in water, DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), Chloroform, Ethyl Acetate | [1][3][8] |

| Storage Conditions | Store at 0 - 8 °C under an inert atmosphere (nitrogen or Argon) | [2][4][8] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons, the three methylene (B1212753) groups of the propyl chain, and the protons of the primary amine and the amide. The chemical shifts and splitting patterns would be characteristic of such a structure.

-

¹³C NMR: The carbon NMR spectrum would display five unique signals corresponding to the methyl carbon of the acetyl group, the carbonyl carbon of the amide, and the three methylene carbons of the propyl chain.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine and the amide, the C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching of the alkyl chain.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (116.16 g/mol ). Fragmentation patterns would likely involve the loss of the acetamide group or cleavage of the propyl chain. Predicted collision cross section data for various adducts are available.[9]

Safety and Handling

This compound is considered a hazardous chemical. It is classified as causing severe skin burns and eye damage. Some sources also indicate it is a highly flammable liquid and vapor that causes skin and serious eye irritation.

Table 2: GHS Hazard Information for this compound

| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Danger | H314: Causes severe skin burns and eye damage.H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P233: Keep container tightly closed.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |

Sources for Table 2 data are from various safety data sheets which may have slight variations in classifications.

Handling Precautions: Use this compound in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. In case of contact, immediately flush the affected area with plenty of water.

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common approach involves the selective acetylation of a diamine or the reduction of a nitro-containing precursor. Below is a representative experimental protocol for a related synthesis which can be adapted for this compound, starting from 1,3-diaminopropane (B46017).

Experimental Protocol: Synthesis of this compound

This protocol is an illustrative adaptation based on standard organic synthesis procedures for acetylation of amines.

Reaction Scheme:

Materials:

-

1,3-Diaminopropane

-

Acetic Anhydride (B1165640)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1,3-diaminopropane (1.0 eq) in a suitable solvent like dichloromethane. To favor mono-acetylation, a significant excess of the diamine can be used.

-

Cool the solution in an ice bath with stirring.

-

Slowly add acetic anhydride (0.5 to 1.0 eq, depending on the desired selectivity) dropwise to the cooled solution using a dropping funnel. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable molecule with diverse applications in scientific research and industrial processes.

-

Pharmaceutical Development: It serves as a crucial building block for the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.[2] Its structure is a component of more complex bioactive molecules.

-

Biochemical Research: This compound is utilized as a reagent in biochemical assays. For instance, it is related to polyamines, which are important biochemical markers for cancer and other pathophysiological conditions.[3] The analysis of acetylated polyamines like this compound in biological fluids is a subject of research.[3] It has also been shown to inhibit the growth of certain bacteria and cancer cells in culture, although its mechanism of action is not fully understood.[1]

-

Organic Synthesis: As a bifunctional molecule with a primary amine and an amide, it can participate in a variety of chemical reactions, making it a versatile intermediate for creating heterocyclic compounds and other complex organic structures.[1][3]

-

Polymer Chemistry and Materials Science: The compound is incorporated into polymer formulations to improve adhesion properties, finding use in coatings and adhesives.[2] It also has potential as a ligand in coordination chemistry.[2]

-

Other Industrial Applications: this compound is used in the formulation of surfactants and as a stabilizing agent.[2] It is also found in cosmetic formulations for its moisturizing properties.[2]

Conclusion

This compound is a commercially available and synthetically accessible compound with a range of useful properties. Its bifunctional nature makes it a valuable tool for chemists and pharmacologists. While its direct biological signaling pathways are not well-defined, its role as a synthetic intermediate and its connection to polyamine metabolism highlight its importance in the broader context of biomedical research and drug discovery. The information provided in this guide serves as a comprehensive resource for professionals working with this versatile chemical.

References

- 1. CAS 4078-13-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 4078-13-1|this compound|BLD Pharm [bldpharm.com]

- 5. 1stsci.com [1stsci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. N-Acetyl-1,3-propanediamine | 4078-13-1 [chemicalbook.com]

- 9. PubChemLite - this compound (C5H12N2O) [pubchemlite.lcsb.uni.lu]

understanding the reactivity of N-(3-aminopropyl)acetamide's primary amine

An In-depth Technical Guide to the Reactivity of N-(3-aminopropyl)acetamide's Primary Amine

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as N-acetyl-1,3-propanediamine, is a versatile chemical intermediate widely employed in pharmaceutical development, biochemical research, and polymer chemistry.[1] Its utility stems from its bifunctional nature, possessing both a stable amide and a reactive primary amine. This guide focuses on the core principles governing the reactivity of the terminal primary amine, providing a technical foundation for its application in synthesis and drug design. The molecule serves as a valuable building block for creating a range of bioactive compounds, particularly in the development of drugs for neurological disorders.[1]

Physicochemical and Structural Properties

The reactivity of this compound is a direct consequence of its molecular structure. The key feature is the terminal primary aminopropyl group, which confers basicity and nucleophilicity, while the acetyl group forms a stable, unreactive amide functionality under typical synthetic conditions.

| Property | Value | Reference |

| CAS Number | 4078-13-1 | [2][3] |

| Molecular Formula | C₅H₁₂N₂O | [2][3] |

| Molecular Weight | 116.16 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Synonyms | N-Acetyl-1,3-propanediamine | [4] |

The crucial distinction within the molecule lies between its two nitrogen atoms. The lone pair of electrons on the primary amine's nitrogen is localized and readily available for reaction, making it a good base and nucleophile.[5] Conversely, the lone pair on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. This delocalization renders the amide nitrogen significantly less basic and non-nucleophilic.[6] This inherent difference in reactivity allows for highly selective chemical transformations at the primary amine site.

Basicity of the Primary Amine

Table 2: Comparison of Conjugate Acid (R-NH₃⁺) pKa Values

| Compound | pKa of Conjugate Acid | Comments |

| Ammonia (NH₃) | 9.26 | Baseline reference.[5] |

| Propylamine (B44156) (CH₃CH₂CH₂NH₂) | 10.69 | A simple primary alkyl amine.[7] |

| This compound | ~10.5 (Estimated) | Expected to be a slightly weaker base than propylamine due to the distant, mildly electron-withdrawing amide group, but still a strong base for a primary amine. |

| Aniline (C₆H₅NH₂) | 4.6 | Example of a much weaker base due to lone pair delocalization into the aromatic ring.[5] |

This basicity means that at physiological pH (~7.4), the primary amine of this compound will exist predominantly in its protonated, ammonium (B1175870) form. In synthetic organic chemistry, a base is typically required to deprotonate the ammonium salt that forms as a byproduct during reactions with electrophiles.[8]

Nucleophilicity and Key Reactions

The available lone pair of electrons makes the primary amine of this compound a potent nucleophile, enabling it to attack electron-deficient centers to form new carbon-nitrogen bonds. This reactivity is the foundation of its use as a synthetic building block.

Caption: General reactivity pathways of the primary amine.

N-Acylation

N-acylation is the reaction of the primary amine with an acylating agent, such as an acid chloride or acid anhydride, to form a stable amide bond. This is one of the most common and reliable reactions for primary amines.[8] The reaction is typically rapid and high-yielding, often run in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl).[8]

N-Alkylation

The primary amine readily reacts with alkyl halides (e.g., alkyl bromides or iodides) in an Sₙ2 reaction to form secondary amines.[9] A significant challenge in this reaction is overalkylation, where the resulting secondary amine, which is also nucleophilic, competes with the starting material to react with the alkyl halide, leading to tertiary amines and even quaternary ammonium salts.[10] To favor mono-alkylation, a large excess of the primary amine can be used. Alternatively, reductive amination provides a more controlled method for synthesizing secondary amines.

Reductive Amination

Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to first form an intermediate imine (or iminium ion), which is then reduced in situ to a secondary or tertiary amine.[11][12] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB).[11] This method is highly efficient and avoids the issue of overalkylation, making it a preferred strategy for preparing specifically substituted secondary amines.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key reactions discussed. These protocols serve as a starting point and may require optimization for specific substrates and scales.

General Protocol for N-Acylation

This procedure describes the formation of an amide by reacting this compound with an acid chloride.

Caption: Experimental workflow for a typical N-acylation reaction.

Methodology:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, THF). Add a non-nucleophilic base such as triethylamine (1.5 equivalents).[13]

-

Addition: Cool the stirred solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise via syringe.[13]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with the organic solvent (e.g., DCM, 3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by silica (B1680970) gel column chromatography or recrystallization to yield the final N-acylated product.[8]

General Protocol for N-Alkylation (Mono-alkylation)

This procedure describes a method to favor the formation of a secondary amine.

Methodology:

-

Setup: To a solution of this compound (3.0 equivalents) in a polar solvent like ethanol (B145695) or DMF, add a base such as sodium carbonate (Na₂CO₃, 1.5 equivalents).

-

Addition: Add the alkyl halide (1.0 equivalent) to the mixture. Using a significant excess of the starting amine is crucial to minimize overalkylation.[10]

-

Reaction: Heat the reaction mixture (e.g., to 50-80 °C) and stir for 12-24 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove the excess starting amine (which will be in its protonated form). Dry the organic layer and concentrate. The resulting crude secondary amine can be further purified by column chromatography.

Conclusion

The terminal primary amine of this compound is a classic sp³-hybridized nitrogen that functions as a strong base and an effective nucleophile. Its reactivity is predictable and highly selective, allowing for straightforward N-acylation, N-alkylation, and reductive amination reactions without interference from the inert amide group. This reliability and selectivity make this compound a valuable and versatile building block for drug development professionals and researchers aiming to synthesize complex molecules with precisely controlled architectures.

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. N-Acetyl-1,3-propanediamine | 4078-13-1 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of N-(3-aminopropyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-(3-aminopropyl)acetamide in various organic solvents. The information contained herein is essential for professionals in drug development, chemical synthesis, and formulation science, where understanding the solubility profile of a compound is critical for its application. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Introduction to this compound

This compound is a versatile chemical compound characterized by the presence of both a primary amine and an acetamide (B32628) functional group. This unique structure imparts a degree of polarity to the molecule, influencing its interactions with various solvents. It is recognized for its utility as a building block in the synthesis of more complex molecules and its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients.[1] An understanding of its solubility in a range of organic solvents is therefore paramount for its effective use in research and development.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility values in specific organic solvents. This data is crucial for researchers working on formulations or synthetic routes involving this compound.

| Organic Solvent | Chemical Class | Solubility (mg/mL) | Temperature (°C) |

| Dimethylformamide (DMF) | Polar Aprotic | 30 | Not Specified |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 30 | Not Specified |

| Ethanol | Polar Protic | 30 | Not Specified |

Data sourced from Cayman Chemical product information.[2]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the chemical structure of this compound—possessing both hydrogen bond donor (amine and amide N-H) and acceptor (carbonyl and amine) sites—suggests a favorable solubility profile in polar organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Isopropanol): High solubility is anticipated due to the potential for hydrogen bonding interactions between the solvent and the amine and acetamide groups of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Good solubility is expected, facilitated by dipole-dipole interactions.

-

Non-polar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted due to the significant difference in polarity between the solvent and this compound.

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocols provide a framework for its determination. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Sealed vials (e.g., glass vials with PTFE-lined caps)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another appropriate quantitative analytical instrument.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a chemically inert syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility measurements.

-

Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent (often the same solvent used for the solubility determination or a mobile phase for chromatography) to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the signaling pathway of solvent-solute interactions.

Caption: A generalized workflow for determining equilibrium solubility.

Caption: A diagram illustrating potential solute-solvent interactions.

References

A Historical Perspective on the Discovery and Synthesis of N-(3-aminopropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminopropyl)acetamide, a monoacetylated derivative of the diamine 1,3-diaminopropane (B46017), is a versatile chemical entity with a growing presence in biochemical and pharmaceutical research. Its structure, featuring both a primary amine and an acetamide (B32628) group, imparts unique properties that make it a valuable building block in the synthesis of more complex molecules and a subject of interest in its own right. This technical guide provides a historical perspective on the emergence of this compound, detailed experimental protocols for its synthesis, and an exploration of its context within the broader field of polyamine research.

While a singular "discovery" paper for this compound is not readily identifiable in the historical chemical literature, its intellectual origins can be traced to the burgeoning field of polyamine chemistry. Polyamines, such as spermidine (B129725) and spermine, were first observed in the 17th century, though their structures and biological significance were not understood until much later. The study of their metabolism, including acetylation and deacetylation, gained momentum in the 20th century as their roles in cell growth and proliferation became apparent. The selective acetylation of polyamines emerged as a key area of investigation, as this modification neutralizes the positive charge of the amino groups, altering their interactions with cellular polyanions like DNA and RNA and facilitating their transport and catabolism. This compound can be viewed as a fundamental unit in the study of these monoacetylated polyamines.

Chemical Properties and Data

A summary of the key chemical identifiers and properties of this compound is provided in the table below for easy reference.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-Acetyl-1,3-propanediamine, N-Acetyltrimethylenediamine |

| CAS Number | 4078-13-1 |

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 269.8 ± 23.0 °C at 760 mmHg |

| Melting Point | Not precisely defined (can be solid at RT) |

| Solubility | Soluble in water and polar organic solvents |

| pKa (predicted) | 10.2 (primary amine) |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound fundamentally relies on the selective monoacetylation of 1,3-diaminopropane. Achieving mono-substitution over di-substitution is the primary challenge. Various methods have been developed for the selective acylation of diamines. Below is a detailed protocol adapted from established methodologies for the selective monoacetylation of symmetrical diamines.

Method: Selective Monoacetylation via Boc Protection

This method involves the protection of one of the amino groups of 1,3-diaminopropane with a tert-butoxycarbonyl (Boc) group, followed by acetylation of the remaining free amine, and subsequent deprotection.

Step 1: Monoprotection of 1,3-Diaminopropane

-

Reaction: 1,3-Diaminopropane + Di-tert-butyl dicarbonate (B1257347) → tert-butyl (3-aminopropyl)carbamate

-

Protocol:

-

Dissolve 1,3-diaminopropane (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5 equivalents to favor mono-protection) in the same solvent to the stirred solution of the diamine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to isolate the mono-Boc-protected diamine.

-

Step 2: Acetylation of the Free Amino Group

-

Reaction: tert-butyl (3-aminopropyl)carbamate + Acetic anhydride (B1165640) → tert-butyl (3-acetamidopropyl)carbamate

-

Protocol:

-

Dissolve the purified tert-butyl (3-aminopropyl)carbamate (1.0 equivalent) in a dry aprotic solvent such as DCM or tetrahydrofuran (B95107) (THF).

-

Add a base, such as triethylamine (B128534) (1.1 equivalents), to the solution.

-

Cool the mixture to 0 °C.

-

Add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected acetylated product.

-

Step 3: Deprotection of the Boc Group

-

Reaction: tert-butyl (3-acetamidopropyl)carbamate → this compound

-

Protocol:

-

Dissolve the crude tert-butyl (3-acetamidopropyl)carbamate in a solvent such as DCM or ethyl acetate.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).

-

Stir the mixture at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, the solvent and excess acid are removed under reduced pressure.

-

The resulting salt is then neutralized with a base (e.g., aqueous NaOH or an ion-exchange resin) and the free amine, this compound, is extracted into an organic solvent or purified by distillation or chromatography.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the Boc-protection strategy. Yields are representative and can vary based on reaction scale and purification efficiency.

| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) |

| 1. Monoprotection | 1,3-Diaminopropane | Di-tert-butyl dicarbonate | tert-butyl (3-aminopropyl)carbamate | 40-60 |

| 2. Acetylation | tert-butyl (3-aminopropyl)carbamate | Acetic anhydride | tert-butyl (3-acetamidopropyl)carbamate | >90 |

| 3. Deprotection | tert-butyl (3-acetamidopropyl)carbamate | Trifluoroacetic acid | This compound | >95 |

| Overall Yield | - | - | - | 38-57 |

Logical and Experimental Workflow

The synthesis of this compound through the described protection-acetylation-deprotection sequence follows a clear logical progression to achieve selective monoacetylation.

Signaling Pathways and Biological Context

Currently, there is limited specific information in peer-reviewed literature detailing the direct involvement of this compound in defined cellular signaling pathways. However, as a monoacetylated polyamine, its biological context is intrinsically linked to the broader polyamine metabolic pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis.

The acetylation of polyamines is a key regulatory mechanism. The enzyme spermidine/spermine N¹-acetyltransferase (SSAT) is the rate-limiting enzyme in polyamine catabolism. It transfers an acetyl group from acetyl-CoA to spermidine or spermine. While this compound is the acetylated form of a diamine, not spermidine or spermine, its existence and potential biological activity are relevant to the overall balance of acetylated and non-acetylated polyamines in the cell. The interplay between polyamine biosynthesis, catabolism, and transport maintains cellular polyamine homeostasis.

Conclusion

This compound, while lacking a dramatic discovery narrative, represents an important molecule at the intersection of synthetic organic chemistry and the biology of polyamines. Its preparation highlights the chemical strategies required for the selective modification of polyfunctional molecules. As research into the nuanced roles of polyamine derivatives in health and disease continues, the utility of this compound as a research tool and synthetic precursor is likely to expand, warranting further investigation into its specific biological activities and potential therapeutic applications.

A Comprehensive Guide to the Theoretical Calculation of N-(3-aminopropyl)acetamide's Molecular Structure

Affiliation: Google Research

Abstract

This technical whitepaper provides a detailed overview of the theoretical and computational methodologies used to determine the molecular structure and properties of N-(3-aminopropyl)acetamide. Aimed at researchers, scientists, and professionals in drug development, this guide outlines the fundamental principles of computational chemistry, focusing on Density Functional Theory (DFT) as a primary tool. While direct computational studies on this compound are not extensively published, this document leverages data from its parent molecule, acetamide (B32628), and related derivatives to establish a robust protocol for geometry optimization, vibrational analysis, and the calculation of electronic properties. The paper includes structured data tables for key molecular parameters and detailed workflows visualized using the DOT language to ensure clarity and reproducibility for researchers undertaking similar computational investigations.

Introduction

This compound (C₅H₁₂N₂O) is a versatile chemical compound featuring both a primary amine and an amide functional group.[1][2] This bifunctionality makes it a valuable building block in the synthesis of various pharmaceuticals and a reagent in biochemical research.[1] Understanding its three-dimensional structure, conformational possibilities, and electronic properties at a molecular level is crucial for predicting its reactivity, biological interactions, and potential applications in medicinal chemistry.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful, non-experimental route to elucidate these properties. Computational methods like Density Functional Theory (DFT) can predict molecular geometries, vibrational frequencies (corresponding to IR and Raman spectra), and electronic characteristics with high accuracy.[3][4] This guide details the standard computational protocols for such an investigation, presents representative data from analogous acetamide studies, and provides visual workflows to aid in the design of computational experiments.

Computational Methodologies

The cornerstone of modern molecular modeling is the solution of the Schrödinger equation, which is approximated through various computational methods. For molecules of the size of this compound, Density Functional Theory (DFT) provides an excellent balance between accuracy and computational cost.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3] It is based on the principle that the energy of a molecule can be determined from its electron density. A popular and widely validated functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][5]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For molecules containing C, N, O, and H, Pople-style basis sets are commonly employed. A set like 6-311++G(d,p) is often chosen as it provides a good description of electron distribution, including polarization functions (d,p) for heavier atoms and hydrogen, and diffuse functions (++) for accurately modeling lone pairs and hydrogen bonds.[5][6]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the standard procedure for the theoretical analysis of this compound's molecular structure using a computational chemistry package like Gaussian.[3]

-

Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software. The IUPAC name is used to generate a plausible initial geometry.

-

Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule.[7] This is typically done using the Berny optimization algorithm.[3] The calculation is run at a specified level of theory, for example, B3LYP/6-311++G(d,p) .[5][6] Convergence to a true energy minimum on the potential energy surface is confirmed.

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory.[3] This serves two purposes:

-

It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

It predicts the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.[5] Calculated frequencies are often scaled by an empirical factor to better match experimental values.

-

-

Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand chemical reactivity and electronic transitions.[4]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, intramolecular interactions, and the nature of chemical bonds.[5][8]

-

Logical and Experimental Workflow Diagrams

To clarify the relationships between different computational choices and the overall experimental process, the following diagrams are provided.

Caption: A flowchart illustrating the typical workflow for theoretical molecular structure calculations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Geometry optimization (OPTG) [Molpro manual] [molpro.net]

- 8. researchgate.net [researchgate.net]

N-(3-aminopropyl)acetamide: A Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and disposal guidelines for N-(3-aminopropyl)acetamide. The information is intended for use by professionals in research and development environments who are familiar with laboratory safety protocols.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N-(3-aminopropyl)-acetamide |

| CAS Number | 4078-13-1[1] |

| Molecular Formula | C5H12N2O[2] |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless liquid |

| Purity | ≥97%[1] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (B145695) (30 mg/ml)[1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The GHS classifications from various sources indicate a range of potential hazards. It is crucial to handle this substance with appropriate caution.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2[3] | Danger | H225: Highly flammable liquid and vapor[3] |

| Skin Corrosion/Irritation | Category 1A, 1B, 1C / Category 2 | Danger / Warning | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2A | Danger / Warning | H319: Causes serious eye irritation[2][3] |

Note: The classification for skin corrosion/irritation varies between suppliers. It is prudent to handle the substance as if it poses the highest indicated risk (Causes severe skin burns and eye damage).

The trifluoroacetate (B77799) salt of this compound has additional hazard classifications:

-

Acute Toxicity, Oral: H302: Harmful if swallowed[4]

-

Acute Toxicity, Inhalation: H332: Harmful if inhaled

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): H335: May cause respiratory irritation[4]

The parent compound, acetamide, is suspected of causing cancer (H351).[5]

Toxicological Information

Aquatic Toxicity: No specific data on the aquatic toxicity of this compound is available.[3] It is recommended to prevent its release into the environment.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[7] A face shield may be necessary when working with larger quantities or when there is a risk of splashing.

-

Skin Protection: Wear protective gloves and a lab coat.[7] For flammable liquids that may be absorbed through the skin, additional protective clothing such as an apron or oversleeves may be required.[8]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[8] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[7]

Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

-

Take precautionary measures against static discharge.[9]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.[3]

-

Handle in accordance with good industrial hygiene and safety practices.[5]

Caption: General workflow for safely handling this compound.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep container tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

First Aid Measures

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, and close doors to the affected area.

-

Control Ignition Sources: Extinguish all nearby ignition sources.

-

Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[12]

-

Cleanup:

-

Wear appropriate PPE, including respiratory protection.

-

Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

-

Clean the spill area with soap and water.

-

Collect all cleanup materials for disposal as hazardous waste.

-

Caption: Logical workflow for responding to a spill of this compound.

Disposal Considerations

-

Waste material must be disposed of in accordance with national and local regulations.[5]

-

Leave chemicals in their original containers and do not mix with other waste.[5]

-

Handle uncleaned containers as you would the product itself.[5]

-

Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

No specific experimental protocols for the use of this compound were found in the reviewed safety and technical literature. Researchers should develop their own standard operating procedures (SOPs) based on the intended use and the safety information provided in this guide and the manufacturer's Safety Data Sheet (SDS).

Disclaimer

This document is intended as a guide and is not exhaustive. All personnel handling this compound should be thoroughly trained in laboratory safety and should consult the most recent Safety Data Sheet (SDS) provided by the manufacturer before use. All procedures should be conducted in accordance with institutional and regulatory guidelines.

References

- 1. caymanchem.com [caymanchem.com]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 1361472-21-0|this compound 2,2,2-trifluoroacetate|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.at [fishersci.at]

- 7. ccny.cuny.edu [ccny.cuny.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. nj.gov [nj.gov]

- 12. jk-sci.com [jk-sci.com]

An In-depth Technical Guide on the Potential Degradation Pathways of N-(3-aminopropyl)acetamide Under Stress Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential degradation pathways of N-(3-aminopropyl)acetamide under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. Due to the limited availability of specific degradation studies on this compound, this document extrapolates likely degradation routes based on the fundamental chemical reactivity of its constituent functional groups: a primary aliphatic amine and an acetamide. This guide outlines detailed, generalized experimental protocols for conducting forced degradation studies and presents hypothetical data tables for summarizing results. Furthermore, it includes visualizations of the proposed degradation pathways and a standard experimental workflow using the Graphviz DOT language to aid researchers in designing and executing stability-indicating studies.

Introduction

This compound is a versatile chemical entity utilized in various research and industrial applications.[1] Its structure, featuring a primary amine and an amide linkage, makes it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.[2] Understanding the stability of this compound and its potential degradation products is crucial for ensuring the safety, efficacy, and quality of any formulation or product in which it is a component.

Forced degradation studies are an essential component of the drug development process, providing critical information on the intrinsic stability of a molecule. These studies help in identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods. This guide will explore the probable chemical transformations this compound may undergo when subjected to common stress conditions.

Molecular Structure and Functional Group Analysis

This compound possesses two key functional groups that dictate its chemical reactivity and susceptibility to degradation:

-

Primary Aliphatic Amine (-NH₂): This group is basic and nucleophilic, making it susceptible to oxidation and reactions with electrophiles.[3][4]

-

Acetamide (-NHC(O)CH₃): The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which is often the primary degradation pathway for molecules containing this functionality.[5][6]

The interplay of these two functional groups will govern the overall degradation profile of the molecule.

Potential Degradation Pathways

Based on the known chemistry of primary amines and amides, the following degradation pathways are proposed for this compound under various stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

The most anticipated degradation pathway for this compound is the hydrolysis of the amide bond.[6]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] This leads to the cleavage of the C-N amide bond, yielding 3-aminopropan-1-amine and acetic acid. Under acidic conditions, the resulting amines will be protonated to form their corresponding ammonium (B1175870) salts.[7]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide.[5] This results in the formation of a tetrahedral intermediate that subsequently collapses to yield a carboxylate salt (acetate) and 3-aminopropan-1-amine.[8]

Oxidative Degradation

The primary amine group is the most likely site for oxidative degradation. The presence of oxidizing agents can lead to a variety of products. Oxidation of primary amines can proceed through the formation of amine radicals.[9] Potential degradation products could include:

-

Imines and Aldehydes: Oxidation may lead to the formation of an imine, which can then be hydrolyzed to an aldehyde (3-acetamidopropanal) and ammonia.

-

Nitrogen Oxides: More extensive oxidation could potentially lead to the formation of nitroso or nitro derivatives, although this is generally less common for aliphatic amines under typical forced degradation conditions.

-

Cleavage Products: Oxidative cleavage of C-C or C-N bonds can also occur, leading to smaller, more fragmented molecules.[9]

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition. The specific pathways are dependent on the temperature and the presence or absence of oxygen.

-

Pyrolysis: In an inert atmosphere, pyrolysis may lead to the cleavage of the C-N and C-C bonds, resulting in a complex mixture of smaller amines, nitriles, carboxylic acids, and hydrocarbons.[10]

-

Intramolecular Cyclization: It is plausible that at high temperatures, an intramolecular reaction could occur between the terminal amine and the amide, leading to the formation of a cyclic product and elimination of water.

-

Polymerization: Thermal stress can sometimes induce polymerization reactions.[11]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. Aliphatic amines do not strongly absorb UV light in the tropospheric range, but degradation can still be initiated.[12]

-

Radical Formation: Photolysis can lead to the formation of radicals, which can then initiate a cascade of secondary reactions.[13]

-

Photo-oxidation: In the presence of oxygen, photo-oxidation can occur, leading to products similar to those observed under general oxidative stress. The reaction with hydroxyl radicals can lead to the formation of carbon-centered α-aminoalkyl radicals.[13]

Proposed Degradation Pathways Diagram